(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is a complex organic compound with significant relevance in biochemical research and pharmaceutical applications. This compound, identified by the chemical formula CHNO, features a chiral center, making it of particular interest in stereochemistry and drug development.
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is classified as an organonitrogen compound. It is related to beta-amino acids, which are characterized by the presence of an amino group on the beta carbon relative to the carboxylic acid functional group. This classification highlights its potential biological activity and relevance in medicinal chemistry .
The synthesis of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid typically involves multi-step organic reactions. Common methods include:
The technical details of these synthetic routes often include the use of solvents, catalysts, and specific reaction conditions (temperature, pressure) that optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor progress and confirm product identity.
The molecular structure of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid features a branched aliphatic chain with an amino acid backbone. The specific stereochemistry at the 3-position is crucial for its biological activity.
Key structural data includes:
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to facilitate desired transformations while minimizing side products.
The mechanism of action for (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with biological targets, particularly receptors or enzymes relevant to neurotransmission or metabolic pathways.
Research indicates that this compound may influence pathways associated with neuroactive compounds, potentially modulating neurotransmitter release or receptor activity, although specific mechanisms may vary based on context and concentration.
Relevant data from studies indicate that this compound exhibits both hydrophilic and lipophilic characteristics due to its dual functional groups, influencing its solubility and interaction with biological membranes.
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid finds applications in various fields:
The core stereochemical feature of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is the (3S) absolute configuration at the C3 position of the hexanoic acid backbone. This chiral center arises from the asymmetric carbon atom bearing the aminomethyl substituent and the 2-amino-3-methylbutanamido side chain. The molecule’s stereochemistry is explicitly denoted in its IUPAC name and confirmed by the stereodescriptor within its SMILES notation ([C@@H]
), which specifies the S-configuration at C3 [1]. This chiral environment critically influences the molecule’s three-dimensional conformation, including the spatial orientation of its functional groups and its interactions with biological targets.
The presence of multiple chiral elements—including the (3S) center and potential chirality within the 2-amino-3-methylbutanamido moiety (which contains a carbon bonded to four distinct groups: amino, carbonyl, hydrogen, and a 3-methylbutyl side chain)—creates opportunities for diastereomerism. While the provided InChI string (InChI=1S/C13H26N2O3/.../t10-,12?/m0/s1
) suggests uncertainty about stereochemistry at position 12 (likely corresponding to the 2-amino-3-methylbutanamido unit), the defined (3S) configuration ensures that this isomer possesses distinct physicochemical and recognition properties compared to its (3R) counterpart or other stereoisomers [1]. Predicted collision cross-section (CCS) data further support the influence of stereochemistry on molecular conformation. For the protonated adduct ([M+H]⁺, m/z 259.20162), the CCS is 168.2 Ų, while the sodium adduct ([M+Na]⁺) exhibits a slightly larger CCS (169.6 Ų), indicating subtle conformational changes induced by adduct formation and stereochemistry-dependent folding [1].
Table 1: Stereochemical Elements of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic Acid
Chiral Center Location | Stereochemical Descriptor | Structural Environment | Potential Biological Impact |
---|---|---|---|
C3 (Hexanoic Acid Backbone) | (3S) | Asymmetric carbon bonded to: carboxylic acid, aminomethyl group, hydrogen, and alkyl chain | Governs overall molecule shape and presentation of functional groups |
Cα (2-amino-3-methylbutanamido moiety) | Undefined (likely variable) | Asymmetric carbon bonded to: amino group, carbonyl, hydrogen, and -CH(CH₃)CH₃ | Influences spatial positioning of hydrogen bond donors/acceptors |
Predicted Conformational Behavior | Adduct-Dependent CCS Values | [M+H]+: 168.2 Ų; [M+Na]+: 169.6 Ų | Affects membrane permeability and target binding kinetics |
The 2-amino-3-methylbutanamido substituent (-NHC(=O)CH(NH₂)CH(CH₃)CH₃
) appended to the hexanoic acid backbone is a key mediator of molecular recognition. This moiety contributes two critical features: a peptide-like bond (-NHC(=O)-
) and a branched-chain amino acid mimic (-CH(NH₂)CH(CH₃)CH₃
). The amide linkage provides a rigid, planar unit capable of acting as both a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (via the amide N-H). Simultaneously, the free primary amino group (-NH₂) offers a strong hydrogen bond donor and acceptor site and the potential for protonation, influencing the molecule’s charge state and solubility under physiological conditions [1] [3].
Structurally, the 3-methylbutyl side chain (-CH(CH₃)CH₃
) within this substituent introduces significant steric bulk and hydrophobicity. The branched isobutyl group creates a defined van der Waals surface that can engage in hydrophobic interactions with complementary protein pockets. This structural motif mirrors branched-chain amino acids like valine or isoleucine, suggesting potential recognition by enzymes or transporters specific to such residues. When compared to simpler analogs like (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (which contains a neutral carboxamide group: -CH₂C(=O)NH₂
), the 2-amino-3-methylbutanamido group offers enhanced complexity with multiple directional hydrogen-bonding sites and a larger hydrophobic domain [1] [2]. This design likely enhances specificity for biological targets compared to the minimal carboxamide structure.
Table 2: Molecular Recognition Elements of the 2-Amino-3-methylbutanamido Substituent
Functional Element | Chemical Properties | Potential Recognition Role |
---|---|---|
Primary Amino Group (-NH₂) | Strong hydrogen bond donor/acceptor; basic (pKa ~9-10), protonatable | Ionic interactions with carboxylates; hydrogen bonding with carbonyls/hydroxyls |
Amide Carbonyl (-C=O) | Hydrogen bond acceptor; polar surface area | Recognition by peptidases or amide-binding protein domains |
Amide N-H | Hydrogen bond donor | Stabilization via hydrogen bonding to carbonyl/backbone acceptors |
Branched Alkyl Group (-CH(CH₃)CH₃) | Hydrophobic; sterically bulky | Hydrophobic packing into enzyme subsites; steric exclusion of non-complementary molecules |
Chiral Center at Cα | Creates stereospecific environment | Enantioselective binding to chiral biological targets |
The hexanoic acid backbone in this compound is extensively modified at the C3 position, transforming a simple medium-chain fatty acid into a multifunctional pharmacophore. Unmodified 5-methylhexanoic acid (CH₃CH₂CH₂CH(CH₃)CH₂COOH
or CC(C)CCCC(O)=O
) is a branched-chain fatty acid with limited functionality beyond its carboxylic acid. It exhibits typical lipophilic properties (predicted logP ~2.22) and a boiling point of ~216°C [7] [8]. In contrast, (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid incorporates two major modifications:
-CH₂NH⁻
): This replaces a hydrogen on C3 with an aminomethyl group (-CH₂NH⁻
), introducing a basic nitrogen capable of protonation or hydrogen bonding. These modifications dramatically alter the molecule’s properties compared to its simpler relatives. The molecular weight increases substantially (from 130.18 g/mol for 5-methylhexanoic acid to 258.19 g/mol for the target compound) [1] [7]. Crucially, the polarity and hydrogen-bonding capacity are enhanced: The target molecule possesses multiple hydrogen bond donors (the primary amino group, the amide N-H, and the protonated aminomethyl group if charged) and acceptors (carboxylic acid carbonyl, amide carbonyl, carboxylate oxygens, amino group). This shifts the molecule away from pure lipophilicity towards a more balanced amphiphilic character, essential for interacting with protein targets while retaining some membrane permeability.
Comparing this structure to pregabalin’s backbone (3-(aminomethyl)-5-methylhexanoic acid
, C₈H₁₇NO₂, MW 159.23) highlights the impact of the 2-amino-3-methylbutanamido extension [5]. Pregabalin features a single primary amino group on a methylene tether attached to C3. The target compound replaces a hydrogen on that primary amino group with the entire -C(=O)CH(NH₂)CH(CH₃)CH₃
fragment. This modification transforms a simple γ-amino acid into a peptidomimetic structure capable of more diverse and specific interactions, potentially targeting enzymes or receptors beyond calcium channels (pregabalin’s target). The increased steric bulk and hydrogen-bonding capacity likely enhance affinity and selectivity for complex binding sites but may reduce passive diffusion across biological membranes.
Table 3: Impact of Backbone Modifications on Molecular Properties
Property | 5-Methylhexanoic Acid [7] [8] | Pregabalin Backbone (3-(Aminomethyl)-5-methylhexanoic acid) [5] | (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid [1] |
---|---|---|---|
Molecular Formula | C₇H₁₄O₂ | C₈H₁₇NO₂ | C₁₃H₂₆N₂O₃ |
Molecular Weight | 130.18 g/mol | 159.23 g/mol | 258.19 g/mol |
Key Functional Groups | Carboxylic Acid | Carboxylic Acid, Primary Amino Group | Carboxylic Acid, Primary Amino Group, Amide Group, Secondary Amino Group |
Hydrogen Bond Donors | 1 | 2 (NH₃⁺, COOH) | 4 (NH₃⁺, NH₂, CONH, COOH) |
Hydrogen Bond Acceptors | 2 (COOH) | 3 (COO⁻, NH₂) | 5 (COO⁻, C=O x2, NH₂) |
Calculated logP (Estimated) | ~2.22 | ~1.12 | Higher than pregabalin (due to branched alkyl groups) |
Potential Bioactivity Relevance | Metabolic intermediate; flavor/fragrance component | Binds α₂δ subunit of voltage-gated calcium channels (e.g., pregabalin) | Enables complex, multi-point binding to enzymes/receptors via peptide-like interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7